![molecular formula C17H14N6O2 B3003505 N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide CAS No. 1207035-45-7](/img/structure/B3003505.png)
N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide" is a derivative of pyrazolo[3,4-d]pyrimidine, which is a class of compounds known for their diverse biological activities. The pyrazolo[3,4-d]pyrimidine scaffold is a common feature in molecules that exhibit a range of pharmacological properties, including antimicrobial, analgesic, and potential antidiabetic activities. The furan-2-carbohydrazide moiety in the compound suggests potential for interaction with biological targets through hydrogen bonding and other non-covalent interactions.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate can be converted into related compounds through reactions with carbon disulphide, methylation, and condensation with hydrazine hydrate . Similarly, the synthesis of N'-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves the use of phenyl acetates in an alkaline medium . These methods highlight the versatility of the pyrazolo[3,4-d]pyrimidine core in chemical synthesis.
Molecular Structure Analysis
Vibrational spectroscopic investigations and molecular dynamic simulations have been used to study the structure of related compounds, such as N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide . Theoretical geometry optimization and electronic structure calculations, often performed using density functional theory (DFT), provide insights into the molecular conformation and stability of these molecules. The presence of substituents on the pyrazolo[3,4-d]pyrimidine core can significantly influence the molecular geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of pyrazolo[3,4-d]pyrimidine derivatives can be explored through various chemical reactions. For example, the recyclization of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under the action of methanol has been studied, leading to the formation of new compounds . The reactivity of these compounds can also be assessed through molecular docking studies, which can predict potential biological targets and mechanisms of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The vibrational spectroscopy and DFT studies provide detailed information on the vibrational modes and electronic transitions, which are related to the physical properties of these compounds . Additionally, the hydrogen bonding potential, as seen in the anhydrous versus hydrated forms of related compounds, can significantly impact their physical state and interactions with other molecules .
Mechanism of Action
Target of Action
The primary target of N’-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 leads to the inhibition of the kinase’s activity, thereby disrupting the normal progression of the cell cycle and leading to cell death .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in cell cycle regulation, and its inhibition disrupts the normal progression of the cell cycle. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s potent activity against various cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . The compound’s action results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Analysis
Biochemical Properties
It is known that some pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial activity This suggests that N’-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide may interact with enzymes, proteins, and other biomolecules in a way that inhibits the growth of microorganisms
Cellular Effects
It is known that some pyrazolo[3,4-d]pyrimidine derivatives have antimicrobial activity This suggests that N’-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide may influence cell function by disrupting the processes of microorganisms
Molecular Mechanism
Given its potential antimicrobial activity , it may exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression
properties
IUPAC Name |
N'-[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-11-5-2-3-6-13(11)23-16-12(9-20-23)15(18-10-19-16)21-22-17(24)14-7-4-8-25-14/h2-10H,1H3,(H,22,24)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVKVBIFRACSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

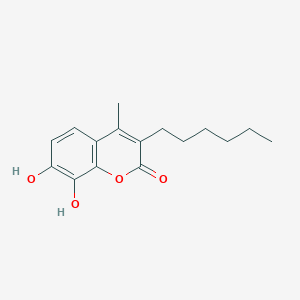
![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3003423.png)

![3-[(chloroacetyl)amino]-N-cyclopropylbenzamide](/img/structure/B3003428.png)
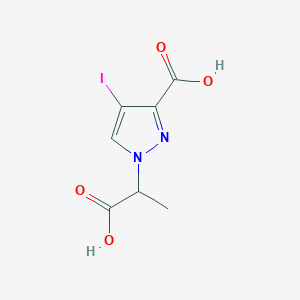
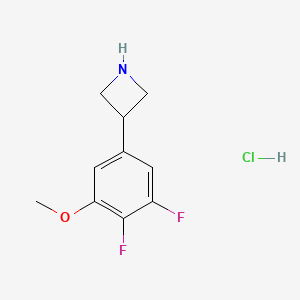
![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)
![1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3003434.png)
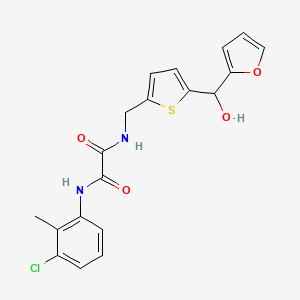
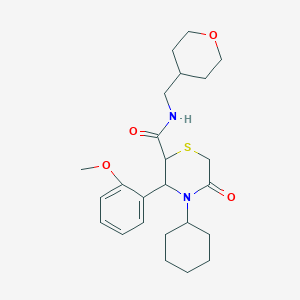
![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)

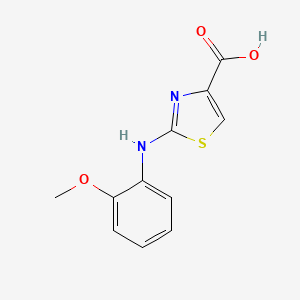
![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)